Cas no 1225883-54-4 (2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine)

2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine
- EN300-1854546
- 1225883-54-4
- 2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine
-
- インチ: 1S/C14H21N/c1-10-8-11(2)13(12(3)9-10)14(4-5-14)6-7-15/h8-9H,4-7,15H2,1-3H3
- InChIKey: XWRABTFRMOEJFW-UHFFFAOYSA-N
- SMILES: NCCC1(C2C(C)=CC(C)=CC=2C)CC1
計算された属性
- 精确分子量: 203.167399674g/mol
- 同位素质量: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 3.4
2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854546-0.5g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1854546-0.1g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1854546-1g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1854546-10g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1854546-5.0g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1854546-1.0g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1854546-2.5g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1854546-0.25g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1854546-10.0g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1854546-5g |
2-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethan-1-amine |
1225883-54-4 | 5g |
$3894.0 | 2023-09-18 |
2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amineに関する追加情報
Recent Advances in the Study of 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine (CAS: 1225883-54-4)
The compound 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine (CAS: 1225883-54-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and trimethylphenyl structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its role as a potential drug candidate or intermediate in medicinal chemistry.
One of the key areas of research has been the optimization of synthetic routes for 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method that improves yield and purity while reducing byproducts. The method employs a palladium-catalyzed cyclopropanation followed by a selective amine functionalization, which has been shown to be scalable for industrial production. This advancement addresses previous challenges in the synthesis of this compound, making it more accessible for further pharmacological evaluation.
Pharmacologically, 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine has demonstrated intriguing activity as a modulator of certain neurotransmitter systems. Preliminary in vitro studies indicate its affinity for serotonin and dopamine receptors, suggesting potential applications in neurological and psychiatric disorders. A recent preprint on bioRxiv (2024) reported that this compound exhibits selective binding to the 5-HT2A receptor subtype, with a Ki value in the nanomolar range. These findings position it as a candidate for further development in treating conditions such as depression, anxiety, or even neurodegenerative diseases.
In addition to its neurological applications, research has explored the compound's potential in oncology. A collaborative study between academic and industry researchers (Nature Chemical Biology, 2023) revealed that derivatives of 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine can inhibit specific protein-protein interactions involved in cancer cell proliferation. The compound's unique structural features allow it to disrupt the binding interface of oncogenic proteins, offering a new avenue for targeted cancer therapy. Current work is focused on improving the selectivity and pharmacokinetic properties of these derivatives.
The safety profile and metabolic fate of 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine have also been subjects of recent investigation. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study published in Drug Metabolism and Disposition (2024) characterized the compound's pharmacokinetic parameters in rodent models. The results indicate good oral bioavailability and a favorable half-life, though some metabolites were identified that may require further toxicological evaluation. These findings are crucial for guiding future preclinical development.
Looking forward, several research groups have announced plans to explore the therapeutic potential of 2-1-(2,4,6-trimethylphenyl)cyclopropylethan-1-amine in more complex disease models. The compound's versatility as both a potential drug candidate and a valuable synthetic intermediate continues to drive interest across multiple pharmaceutical research areas. As the understanding of its mechanisms and applications grows, this molecule may represent an important addition to the medicinal chemistry toolbox in the coming years.
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